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molecular formula C9H16F3NO B8520779 2-(4-Aminocyclohexyl)-1,1,1-trifluoro-2-propanol

2-(4-Aminocyclohexyl)-1,1,1-trifluoro-2-propanol

Cat. No. B8520779
M. Wt: 211.22 g/mol
InChI Key: WTRGFQLEOUCWSE-UHFFFAOYSA-N
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Patent
US05889012

Procedure details

11.1 g (53 mmol) of 4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone were subjected to reductive amination in 150 ml of ammonia-saturated methanol in the presence of 2.3 g of rhodium (5% on charcoal) with 50 bar of hydrogen. 9.0 g (80.1% of theory) were obtained of a colorless oil which was reacted without further purification.
Name
4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)([CH3:7])[C:3]([F:6])([F:5])[F:4].[H][H].[NH3:17]>[Rh]>[NH2:17][CH:11]1[CH2:12][CH2:13][CH:8]([C:2]([OH:1])([CH3:7])[C:3]([F:6])([F:5])[F:4])[CH2:9][CH2:10]1

Inputs

Step One
Name
4-(2-hydroxy-1,1,1-trifluoro-2-propyl)cyclohexanone
Quantity
11.1 g
Type
reactant
Smiles
OC(C(F)(F)F)(C)C1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
9.0 g (80.1% of theory) were obtained of a colorless oil which
CUSTOM
Type
CUSTOM
Details
was reacted without further purification

Outcomes

Product
Name
Type
Smiles
NC1CCC(CC1)C(C(F)(F)F)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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